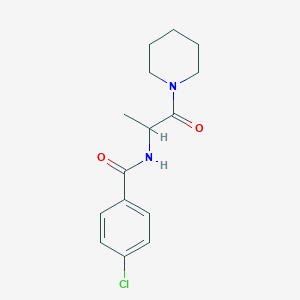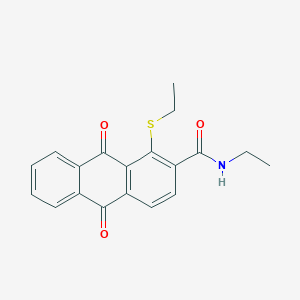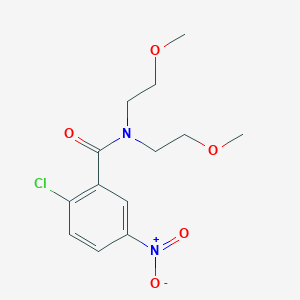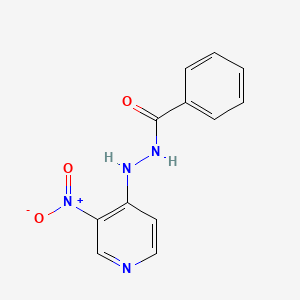![molecular formula C22H27NO4 B4299877 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B4299877.png)
3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid
説明
3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid, also known as IPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a derivative of ibuprofen and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
科学的研究の応用
3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been widely studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to inhibit the activity of cyclooxygenase (COX), which is responsible for the production of prostaglandins that cause inflammation and pain. 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
作用機序
The mechanism of action of 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid involves the inhibition of COX, which leads to a decrease in the production of prostaglandins. Prostaglandins are responsible for mediating pain and inflammation, and by inhibiting their production, 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid can reduce these symptoms. Additionally, 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models, making it a potential treatment for conditions such as arthritis and other inflammatory diseases. Additionally, 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
実験室実験の利点と制限
One of the advantages of using 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid in lab experiments is its high yield and purity. The compound can be synthesized in large quantities and has a relatively simple synthesis method. Additionally, 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on liver and kidney function in some animal models, and further studies are needed to determine its safety in humans.
将来の方向性
There are several future directions for research on 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid. One area of research is the development of new derivatives of 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid with improved therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid in humans, particularly in the treatment of cancer and inflammatory diseases. Finally, research is needed to determine the optimal dosage and administration of 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid for various conditions.
特性
IUPAC Name |
3-(3-phenylbutanoylamino)-3-(4-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-15(2)27-19-11-9-18(10-12-19)20(14-22(25)26)23-21(24)13-16(3)17-7-5-4-6-8-17/h4-12,15-16,20H,13-14H2,1-3H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYULTRPGSKOZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Phenylbutanoyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-trifluoroethyl 2-({[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate](/img/structure/B4299795.png)
![ethyl [5-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B4299814.png)




![ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B4299841.png)

![3-chlorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B4299854.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4299866.png)
![3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299870.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(2-bromobenzoyl)amino]propanoic acid](/img/structure/B4299882.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B4299891.png)
